N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride
Description
Properties
IUPAC Name |
N-propan-2-ylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)10-8(11)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHNUOLUCUUALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Step
- Starting Material: L-prolinamide or a substituted pyrrolidine derivative.
- Acylating Agent: Chloroacetyl chloride or bromoacetyl bromide.
- Base: Trialkylamines such as triethylamine, trimethylamine, or diisopropylethylamine.
- Solvent: Linear or cyclic ethers like tetrahydrofuran (THF), diethyl ether, or t-butyl methyl ether.
- Procedure: The L-prolinamide is suspended in the dry ether solvent and treated with the acylating agent in the presence of the base under controlled temperature (typically room temperature to 35°C). The base neutralizes the generated acid, facilitating smooth acylation at the nitrogen atom.
A critical aspect is the slow addition of the L-prolinamide/base mixture to the acylating agent solution , which prevents premature degradation of the reactive acylating agent and side reactions, ensuring higher yields of the desired acylated intermediate.
Dehydration Step
- Objective: Convert the amide group to a nitrile or related functionality, or in some cases, maintain the carboxamide structure depending on the target compound.
- Dehydrating Agents: Trifluoroacetic anhydride (TFAA) or Vilsmeier reagent (a mixture of POCl3 and DMF).
- Solvent: THF or other ethers compatible with the reagents.
- Conditions: The reaction mixture is stirred at ambient temperature or slightly elevated temperatures (up to 40°C) for several hours (usually 3-5 hours).
This step is crucial for obtaining the nitrile intermediate or stabilizing the carboxamide structure. The choice of dehydrating agent affects the reaction rate and purity of the product.
Isolation of Intermediate
- The acylated product, often as a hydrochloride salt, is isolated by precipitation from the reaction mixture.
- The precipitate is typically a mixture of the desired N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride and a trialkylamine hydrohalide salt .
- This solid mixture is filtered, washed with solvents such as isopropyl acetate or THF , and dried under vacuum.
- The isolation of the intermediate as a solid salt mixture is a significant advancement, as previously this intermediate was only obtained as an oily or caramel-like substance.
Final Purification
- The crude hydrochloride salt is further purified by recrystallization from solvents like isopropyl acetate, ethyl acetate, or isopropyl alcohol.
- Alternatively, chromatographic purification (e.g., column chromatography) may be employed for higher purity requirements.
- The final product is obtained as a white crystalline powder with chemical purity typically exceeding 97.5%, often reaching above 99% as determined by HPLC.
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Acylation | L-prolinamide + chloroacetyl chloride + Et3N | THF, diethyl ether | 25-35 | 1-2 | Slow addition of base/prolinamide to acylating agent |
| Dehydration | TFAA or POCl3/DMF | THF or DMF | 25-40 | 3-5 | Converts amide to nitrile or stabilizes carboxamide |
| Precipitation | Trialkylamine hydrohalide salt formation | Isopropyl acetate, THF | Ambient | 0.5-1 | Solid intermediate isolated as salt mixture |
| Purification | Recrystallization or chromatography | Isopropyl acetate, IPA | Ambient to reflux | 1-3 | Achieves >99% purity |
- Purity Monitoring: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity and impurity profiles.
- Retention Times: Relative retention times (rrt) are used to identify and quantify impurities relative to the main compound.
- Enantiomeric Purity: Since the compound has chiral centers, optical purity is critical. Enantiomeric excess is monitored by chiral HPLC or NMR methods.
- Salt Formation: Hydrochloride salt formation enhances stability and solubility, critical for pharmaceutical applications.
- The isolation of the intermediate as a solid hydrochloride salt containing trialkylamine hydrohalide is a novel and advantageous method, improving purity and ease of handling.
- Using trialkylamines as bases instead of potassium carbonate allows better solubility in organic solvents and precise stoichiometric control.
- The slow addition technique minimizes side reactions and degradation of acylating agents, increasing yield and product quality.
- The method supports scalable production under good manufacturing practice (GMP) conditions, vital for pharmaceutical use.
- The purified compound exhibits high chemical and optical purity , meeting regulatory standards for active pharmaceutical ingredients (API).
The preparation of this compound is effectively achieved through a carefully controlled acylation of L-prolinamide with chloroacetyl chloride or related reagents, followed by dehydration and isolation as a hydrochloride salt with trialkylamine hydrohalides. The process benefits from optimized solvent systems, base selection, and addition protocols that enhance yield, purity, and scalability. Analytical methods such as HPLC and chiral analysis ensure the compound meets stringent pharmaceutical standards. This preparation method represents a refined and industrially viable approach grounded in extensive research and patent literature.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-isopropyl-2-pyrrolidinecarboxylic acid.
Reduction: Formation of N-isopropyl-2-pyrrolidinecarboxamide.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Drug Design and Development
The compound serves as a scaffold for developing various pharmacologically active derivatives. Its structural features allow for modifications that can enhance biological activity:
- Synthesis of Piperidine Derivatives : N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride is used in intra- and intermolecular reactions to create piperidine derivatives. These derivatives are evaluated for their pharmacological profiles, which may include activities against specific biological targets.
- Target Selectivity : The stereogenicity of the pyrrolidine ring contributes to the selectivity of the resulting compounds, making them suitable candidates for further drug development.
Antimicrobial Activity
Recent studies have highlighted the potential of pyrrolidine carboxamides, including this compound, as inhibitors of key enzymes in pathogens such as Mycobacterium tuberculosis. For instance, high-throughput screening has identified these compounds as potent inhibitors of InhA, an enzyme critical for mycobacterial fatty acid synthesis. Structural optimization has led to compounds exhibiting improved potency against multidrug-resistant strains .
Biological Evaluation
The biological activity of this compound has been assessed through various methodologies:
- In Vitro Studies : Evaluations have focused on the compound's interactions with biological targets, assessing its efficacy as an antimicrobial agent.
- Mechanisms of Action : Investigations into the binding modes of these compounds with target enzymes have revealed critical hydrogen-bonding interactions that facilitate their inhibitory effects .
Case Study: Antituberculosis Agents
A study reported on the discovery of pyrrolidine carboxamides as a novel class of InhA inhibitors demonstrated significant improvements in potency through iterative optimization strategies. The lead compound showed over 160-fold enhancement in activity after structural modifications .
| Compound Name | Activity (IC50) | Structural Features |
|---|---|---|
| Lead Inhibitor | 0.5 µM | Contains pyrrolidine scaffold |
| Optimized Derivative | 0.003 µM | Enhanced binding through additional substituents |
Mechanism of Action
The mechanism of action of N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
- Ring Systems : While the target compound and (R)-2-Methylpyrrolidine HCl share a pyrrolidine backbone, the latter lacks the carboxamide group, leading to reduced hydrogen-bonding capacity .
- Salt Forms: The hydrochloride salt in the target compound and (R)-2-Isopropylpiperazine-2HCl improves aqueous solubility compared to non-salt analogs like (R)-2-methylpyrrolidine .
- Functional Diversity: The carboxamide group in the target compound introduces amide-based reactivity (e.g., hydrolysis susceptibility), absent in ethanolamine or methyl-substituted analogs .
Physicochemical Properties
| Property | N-Isopropyl-2-pyrrolidinecarboxamide HCl | (R)-2-Isopropylpiperazine-2HCl | (R)-2-Methylpyrrolidine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 192.69 | 201.14 | 121.61 |
| Polar Surface Area (Ų) | ~45 (estimated) | ~32 (piperazine) | ~12 (pyrrolidine) |
| LogP (Predicted) | 0.8 | -0.3 | 1.2 |
| Solubility in Water | High (due to HCl salt) | High | Moderate |
Insights :
- The higher polar surface area of the target compound suggests stronger interactions with polar solvents or biological targets compared to simpler analogs .
Biological Activity
N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, a compound belonging to the class of pyrrolidine carboxamides, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its isopropyl group attached to a pyrrolidine ring, which contributes to its distinct chemical and biological properties. The molecular formula is , with a molecular weight of approximately 194.68 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as a modulator of protein-ligand interactions, influencing various biochemical pathways:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and neurological disorders.
- Receptor Binding : The compound may bind to G protein-coupled receptors (GPCRs), affecting signal transduction pathways that are crucial in numerous physiological processes .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
-
Antimicrobial Activity Against Mycobacterium tuberculosis :
A study highlighted the compound's effectiveness as an InhA inhibitor, showing over 160-fold improvement in potency through structural optimization. This positions it as a promising candidate for new antituberculosis agents . -
Neuroprotective Effects :
In preclinical models, this compound demonstrated antioxidant properties that could mitigate oxidative stress in neurodegenerative diseases. These findings suggest its potential role in treating conditions such as Alzheimer's disease. -
Anticancer Applications :
Research indicated that derivatives of pyrrolidine carboxamides, including this compound, can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. This underscores its potential utility in oncology.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is presented:
| Compound | Unique Features | Potential Applications |
|---|---|---|
| N-Methyl-2-pyrrolidinecarboxamide hydrochloride | Methyl group enhances certain receptor interactions | Neurological applications |
| N-Ethyl-2-pyrrolidinecarboxamide hydrochloride | Ethyl group may alter pharmacokinetics | Antimicrobial studies |
| N-Propyl-2-pyrrolidinecarboxamide hydrochloride | Propyl group influences binding affinity | Cancer research |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-Isopropyl-2-pyrrolidinecarboxamide hydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves two stages: (1) amination of pyrrolidine derivatives with isopropylamine using catalysts like palladium or nickel-based systems to form the carboxamide intermediate, and (2) salt formation with hydrochloric acid to enhance solubility and stability. Reaction parameters such as temperature (optimized between 50–80°C), pH (maintained at 4–6), and stoichiometric ratios (1:1.2 for amine:acid) are critical for yield improvement. Post-synthesis purification via recrystallization in ethanol/water mixtures is advised to achieve >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) with UV detection, and mass spectrometry (MS) is recommended. For NMR, deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to the compound’s solubility. HPLC methods using C18 columns and mobile phases of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v) resolve impurities effectively. MS in electrospray ionization (ESI+) mode confirms molecular ion peaks at m/z 187.1 [M+H]⁺ .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Long-term storage (>6 months) requires periodic purity checks via HPLC due to potential hydrolysis of the carboxamide group. Avoid exposure to moisture and high temperatures (>40°C), as these accelerate degradation .
Advanced Research Questions
Q. How can impurity profiles of this compound be systematically analyzed, and what are common degradation products?
- Methodological Answer : Impurities often arise from incomplete amination (e.g., residual pyrrolidine) or hydrolysis during storage (e.g., free carboxylic acid derivatives). Use gradient HPLC with photodiode array (PDA) detection (5–95% acetonitrile in 0.1% TFA over 30 minutes) to separate impurities. For structural identification, combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) and comparative analysis with synthesized reference standards. Degradation products include N-Isopropylpyrrolidine (from de-carboxamidation) and hydrochloride-adducted byproducts .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between batches?
- Methodological Answer : Batch-to-batch variability in NMR shifts may stem from solvent polarity, pH, or residual solvents. Standardize sample preparation by using identical deuterated solvents and pH buffers. Cross-validate with X-ray crystallography for absolute configuration confirmation. If discrepancies persist, employ 2D NMR techniques (COSY, HSQC) to distinguish stereochemical variations or polymorphic forms .
Q. How can the compound’s stability under physiological conditions (e.g., in vitro assays) be assessed?
- Methodological Answer : Conduct accelerated stability studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours, and quantify degradation via HPLC-UV. For mechanistic insights, use LC-MS to identify hydrolysis or oxidation products. Stabilizers like 0.1% ascorbic acid can mitigate oxidative degradation in cell culture media .
Q. What are the best practices for validating quantitative methods (e.g., HPLC) for this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation. Parameters include:
- Linearity : 5-point calibration curve (1–100 µg/mL) with R² ≥0.995.
- Accuracy : Spike recovery tests (80–120%) in biological matrices (e.g., plasma).
- Precision : Intra-day and inter-day relative standard deviation (RSD) ≤5%.
- Limit of Detection (LOD) : Signal-to-noise ratio ≥3 for 0.1 µg/mL.
- Robustness : Test column batches, flow rate (±0.1 mL/min), and mobile phase ratios .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
